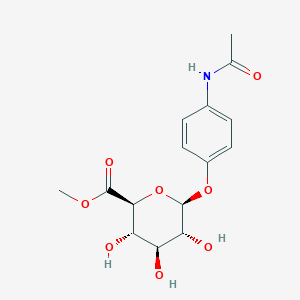

4-Acetamidophenyl b-D-glucuronide methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

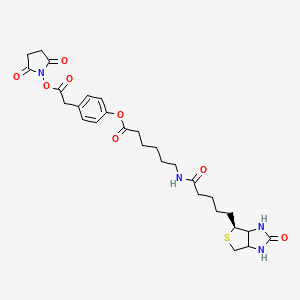

4-Acetamidophenyl b-D-glucuronide methyl ester, also known as 4-AMP-b-D-glucuronide methyl ester (4-AMP-GME) is an important synthetic organic compound. 4-AMP-GME has many applications in scientific research, particularly in the study of biochemical and physiological processes.

Scientific Research Applications

Interaction with Recombinant Human Proteins

The function of 4-Acetamidophenyl b-D-glucuronide methyl ester is expressed in the interaction with recombinant human proteins . This interaction with cell membrane and extracellular domain makes it a valuable compound in the field of protein research .

Cancer Research

This compound also interacts with cancer tissue and cancer cells . This interaction can provide valuable insights into the mechanisms of cancer growth and metastasis, and can potentially lead to the development of new cancer therapies .

Pharmaceutical Testing

4-Acetamidophenyl b-D-glucuronide methyl ester is used for pharmaceutical testing . It serves as a high-quality reference standard for accurate results, ensuring the reliability and validity of pharmaceutical tests .

Preparation of Acetaminophen Metabolites

This compound is an intermediate in the preparation of acetaminophen metabolites . These metabolites are important for understanding the pharmacokinetics and pharmacodynamics of acetaminophen, a common over-the-counter medication .

Analgesic and Anti-inflammatory Properties

4-Acetamidophenyl b-D-glucuronide methyl ester acts as a prodrug that undergoes hydrolysis to release the active moiety, a glucuronide metabolite . This metabolite exhibits analgesic and anti-inflammatory properties, making it beneficial for conditions such as arthritis and post-operative pain .

Indication of Hepatotoxicity

Acetaminophen glucuronide (AA-Gluc), which can be derived from 4-Acetamidophenyl b-D-glucuronide methyl ester, is used as a reference material in procedures that analyse urine and plasma for acetaminophen metabolites to indicate hepatotoxicity . This is crucial in diagnosing liver damage caused by drug overdose .

Mechanism of Action

Target of Action

The primary targets of 4-Acetamidophenyl b-D-glucuronide methyl ester are recombinant human proteins . These proteins interact with the cell membrane and extracellular domain . The compound also interacts with cancer tissue and cancer cells .

Mode of Action

The compound interacts with its targets, the recombinant human proteins, which are located in the cell membrane and extracellular domain . This interaction can lead to changes in the function of these proteins, potentially influencing cellular processes.

properties

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO8/c1-7(17)16-8-3-5-9(6-4-8)23-15-12(20)10(18)11(19)13(24-15)14(21)22-2/h3-6,10-13,15,18-20H,1-2H3,(H,16,17)/t10-,11-,12+,13-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCDFJAIFOUUBQ-DKBOKBLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamidophenyl b-D-glucuronide methyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)

![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)

![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)